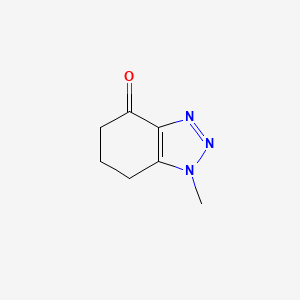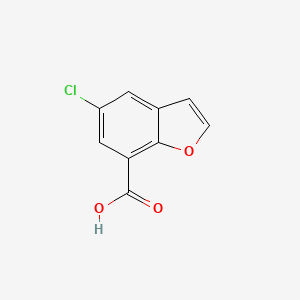
5-chloro-1-benzofuran-7-carboxylic acid
Übersicht
Beschreibung
5-Chloro-1-benzofuran-7-carboxylic acid, also known as 5-chlorobenzofuran-7-carboxylic acid (CBF-7-CA), is an organic compound of the benzofuran family. It is an important building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals and other organic molecules. CBF-7-CA has been extensively studied in recent years due to its potential applications in medicinal chemistry, in particular as a potential anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
CBF-7-CA has been studied for its potential applications in medicinal chemistry, in particular as an anti-inflammatory agent. It has been shown to have anti-inflammatory activity in animal models, and has also been studied for its potential anti-cancer properties. In addition, CBF-7-CA has been studied for its potential applications in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules.
Wirkmechanismus
The exact mechanism of action of CBF-7-CA is still not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory compounds. In addition, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
CBF-7-CA has been shown to have anti-inflammatory activity in animal models, and has also been studied for its potential anti-cancer properties. In addition, it has been shown to have an inhibitory effect on the production of pro-inflammatory compounds, and to have antioxidant and free radical scavenging activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CBF-7-CA in laboratory experiments include its low cost and easy availability, as well as its low toxicity. It is also relatively stable, and can be stored for long periods of time without degradation. The main limitation of using CBF-7-CA in laboratory experiments is that it is not water-soluble, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on CBF-7-CA. One potential area of research is to further explore its potential applications in medicinal chemistry, in particular as an anti-inflammatory agent. In addition, further research could be conducted on its potential anti-cancer properties. Another potential area of research is to explore its potential applications in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. Finally, further research could be conducted on its mechanism of action and its biochemical and physiological effects.
Eigenschaften
IUPAC Name |
5-chloro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTJKHWDTGNPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorobenzo[b]furan-7-carboxylic acid | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

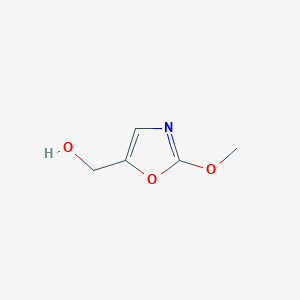

![spiro[3.3]heptane-2-sulfonamide](/img/structure/B6603703.png)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B6603707.png)


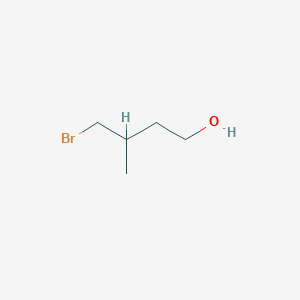
![(1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B6603747.png)
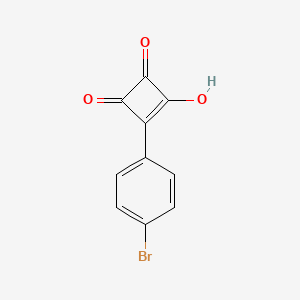
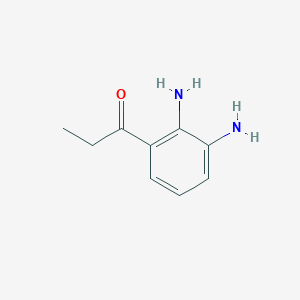
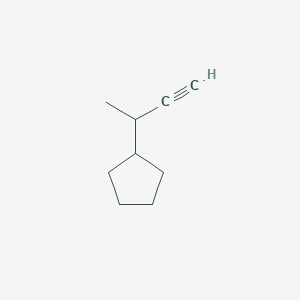
![1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B6603772.png)

